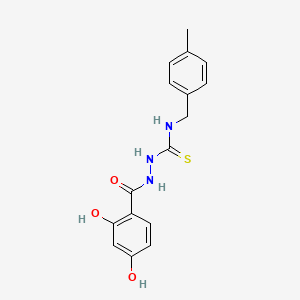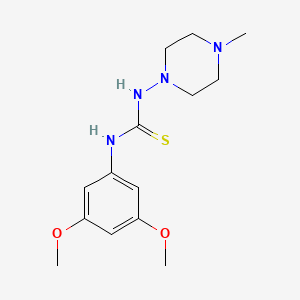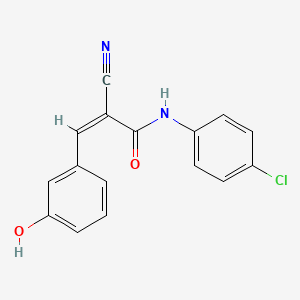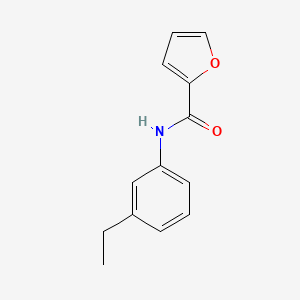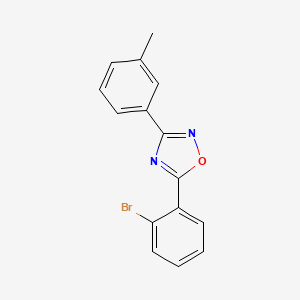![molecular formula C21H22N2O3 B5794241 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea, commonly known as "NED-19," is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in regulating various physiological processes, including thermoregulation, pain sensation, and cancer development.
Applications De Recherche Scientifique
NED-19 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NED-19 is in the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. This compound channels are involved in various physiological processes, including cold sensation, pain sensation, and cancer development. NED-19 has been shown to selectively block this compound channels, making it a valuable tool for studying the role of this compound channels in different physiological processes.
Mécanisme D'action
NED-19 selectively blocks N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels by binding to a specific site on the channel. This compound channels are activated by cold temperatures and various chemical compounds, including menthol and icilin. NED-19 competes with these compounds for binding to the this compound channel, effectively blocking the channel's activity.
Biochemical and Physiological Effects:
NED-19 has been shown to have various biochemical and physiological effects. In vitro studies have shown that NED-19 can inhibit the proliferation of cancer cells by blocking this compound channels. NED-19 has also been shown to reduce pain sensation in animal models, making it a potential therapeutic agent for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of NED-19 is its selectivity for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. This selectivity allows researchers to study the role of this compound channels in different physiological processes without affecting other channels' activity. However, one of the limitations of NED-19 is its relatively short half-life, which can make it challenging to use in long-term experiments.
Orientations Futures
There are several future directions for research on NED-19. One potential direction is the development of more potent N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channel blockers based on the structure of NED-19. Another potential direction is the study of the role of this compound channels in cancer development and the potential use of NED-19 as a therapeutic agent for cancer treatment. Additionally, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in pain management.
Conclusion:
In conclusion, this compound, or NED-19, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the this compound channel, making it a valuable tool for studying the role of this compound channels in different physiological processes. The synthesis of NED-19 is relatively straightforward, and it has several advantages, including its selectivity for this compound channels. However, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of NED-19 involves the reaction between 2-(3,4-dimethoxyphenyl)ethylamine and 1-naphthylisocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting NED-19 product is purified using column chromatography. The synthesis of NED-19 is relatively straightforward and can be achieved with high yields.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-11-10-15(14-20(19)26-2)12-13-22-21(24)23-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGIDIGTXHDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
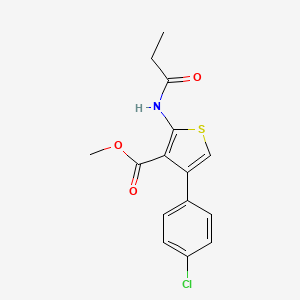
![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
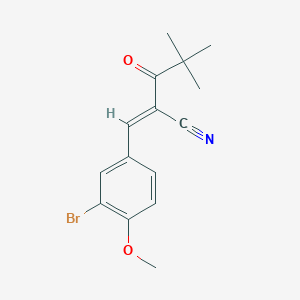
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)
